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Compound of Interest

Compound Name: (-)-Citronellal

Cat. No.: B106795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chiral monoterpenoid, (S)-(-)-Citronellal. The information presented herein is intended to

support research and development activities by offering detailed spectroscopic data,

experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the essential Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for (S)-(-)-Citronellal.

¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.76 t 1.9 H-1 (Aldehyde)

5.08 t 7.1 H-6

2.41 - 2.22 m H-2

2.08 - 1.92 m H-4, H-3

1.70 s H-8 (CH₃)

1.62 s H-9 (CH₃)

1.40 - 1.15 m H-5

0.98 d 6.6 H-10 (CH₃)

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Atom Assignment

202.9 C-1 (Aldehyde)

131.7 C-7

124.3 C-6

51.5 C-2

41.5 C-4

35.1 C-5

28.1 C-3

25.7 C-8

19.9 C-10

17.6 C-9

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹)
Functional Group
Assignment

Intensity

2965 C-H Stretch (Alkyl) Strong

2925 C-H Stretch (Alkyl) Strong

2872 C-H Stretch (Alkyl) Medium

2715 C-H Stretch (Aldehyde) Weak

1725 C=O Stretch (Aldehyde) Strong

1455 C-H Bend (Alkyl) Medium

1377 C-H Bend (Alkyl) Medium

Mass Spectrometry (MS) Data
m/z Relative Intensity (%)

Assignment of Fragment
Ion

41 100 [C₃H₅]⁺

55 60 [C₄H₇]⁺

69 85 [C₅H₉]⁺

84 40 [C₆H₁₂]⁺

95 35 [C₇H₁₁]⁺

111 20 [C₈H₁₅]⁺

136 10 [C₁₀H₁₆]⁺

154 5 [M]⁺ (Molecular Ion)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended to serve as a guide for researchers to reproduce these results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation: A solution of (S)-(-)-Citronellal is prepared by dissolving

approximately 10-20 mg of the neat liquid in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The

solution is then transferred to a 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition: Proton NMR spectra are typically recorded on a 400 MHz or 500

MHz spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64

scans are co-added to achieve a good signal-to-noise ratio. Chemical shifts are referenced to

the residual solvent peak of CDCl₃ at 7.26 ppm.

2.1.3. ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired on the same instrument,

often at a frequency of 100 or 125 MHz. A wider spectral width of 200-220 ppm is used. A

longer relaxation delay of 2-5 seconds is employed, and a significantly larger number of scans

(1024 or more) are typically required to obtain a spectrum with adequate signal-to-noise. The

spectrum is proton-decoupled to simplify the signals to singlets for each carbon environment.

Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation: For a neat liquid sample like (S)-(-)-Citronellal, a thin film is

prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on

one plate, and the second plate is carefully placed on top to spread the liquid into a uniform

film.[1][2]

2.2.2. Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR)

spectrometer. A background spectrum of the clean, empty salt plates is first collected. The

sample is then placed in the spectrometer's sample holder, and the sample spectrum is

acquired. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

The data is usually presented in terms of wavenumber (cm⁻¹) versus transmittance (%).

Mass Spectrometry (MS)
2.3.1. Sample Introduction and Ionization: (S)-(-)-Citronellal, being a volatile compound, is

well-suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The sample is

injected into a gas chromatograph, where it is vaporized and separated from any impurities on
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a capillary column. The separated compound then enters the mass spectrometer. Electron

Ionization (EI) is a common method for this type of molecule, where the sample molecules are

bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.[3]

2.3.2. Mass Analysis and Detection: The resulting ions (the molecular ion and various fragment

ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates

the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of

each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-(-)-Citronellal.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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